Evidence 1: 5-HT2A Serotonin Receptor Modulation — Patent-Specific Scaffold Differentiation
1-(5-(P-tolyl)furan-2-yl)ethan-1-amine is explicitly claimed as a modulator of the 5-HT2A serotonin receptor in US Patent US-8680119-B2, which covers ethers, secondary amines, and derivatives thereof . The p-tolyl-furan-ethanamine scaffold represents a distinct pharmacophore within the claimed chemical space, differentiating it from non-aryl furan amines and alternative heteroaryl substitutions not covered by the patent's structural claims. While specific binding affinity values for this exact compound are not disclosed in the public patent abstract, its inclusion as a claimed embodiment establishes a documented intellectual property anchor that generic furan amines lacking the p-tolyl substitution do not possess .
| Evidence Dimension | Patent claim status for 5-HT2A receptor modulation |
|---|---|
| Target Compound Data | Explicitly claimed embodiment in US-8680119-B2 |
| Comparator Or Baseline | Unsubstituted furan amines (e.g., 2-furylethylamine) — not claimed in this patent family |
| Quantified Difference | Qualitative — inclusion vs. exclusion from patent claims |
| Conditions | Patent examination context; specific binding data not provided in abstract |
Why This Matters
For research programs targeting 5-HT2A modulation, this compound provides a documented, patent-validated scaffold not available through procurement of generic, unclaimed furan amine analogs.
